![molecular formula C8H4ClNO2 B12883723 4-Chlorobenzo[d]oxazole-2-carbaldehyde](/img/structure/B12883723.png)
4-Chlorobenzo[d]oxazole-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chlorobenzo[d]oxazole-2-carbaldehyde is a chemical compound with the molecular formula C8H4ClNO2 It is a derivative of benzo[d]oxazole, featuring a chlorine atom at the 4-position and an aldehyde group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorobenzo[d]oxazole-2-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-2-aminophenol with formic acid or formamide, followed by oxidation to introduce the aldehyde group. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated systems and advanced analytical techniques ensures consistent quality and compliance with regulatory standards.
化学反応の分析
Types of Reactions
4-Chlorobenzo[d]oxazole-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids or other oxidized derivatives.
Reduction: Formation of alcohols or other reduced products.
Substitution: Replacement of the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-chlorobenzo[d]oxazole-2-carboxylic acid, while reduction may produce 4-chlorobenzo[d]oxazole-2-methanol.
科学的研究の応用
4-Chlorobenzo[d]oxazole-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-Chlorobenzo[d]oxazole-2-carbaldehyde involves its interaction with molecular targets and pathways within biological systems. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. This reactivity underlies its potential biological activities and therapeutic applications.
類似化合物との比較
4-Chlorobenzo[d]oxazole-2-carbaldehyde can be compared with other benzo[d]oxazole derivatives, such as:
Benzo[d]oxazole-2-carbaldehyde: Lacks the chlorine atom, resulting in different reactivity and properties.
4-Methylbenzo[d]oxazole-2-carbaldehyde: Features a methyl group instead of chlorine, affecting its chemical behavior and applications.
4-Nitrobenzo[d]oxazole-2-carbaldehyde: Contains a nitro group, which significantly alters its electronic properties and reactivity.
The presence of the chlorine atom in this compound imparts unique characteristics, such as increased electrophilicity and potential for specific interactions with biological targets.
特性
分子式 |
C8H4ClNO2 |
|---|---|
分子量 |
181.57 g/mol |
IUPAC名 |
4-chloro-1,3-benzoxazole-2-carbaldehyde |
InChI |
InChI=1S/C8H4ClNO2/c9-5-2-1-3-6-8(5)10-7(4-11)12-6/h1-4H |
InChIキー |
YLLSFZPHLJLOGG-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)Cl)N=C(O2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(1,2,4-triazol-4-ylcarbamoyl)phenyl] Acetate](/img/structure/B12883643.png)
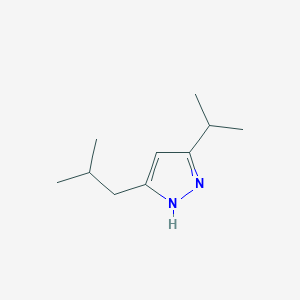
![2-(2,4-Dichlorophenyl)-2-hydroxy-1-[4-(pyrrolidin-1-yl)phenyl]ethan-1-one](/img/structure/B12883647.png)
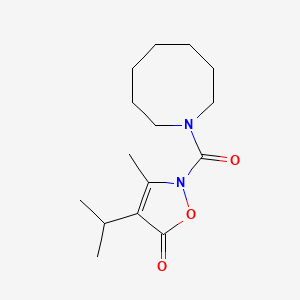
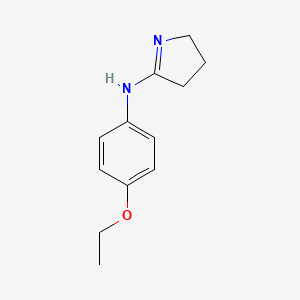

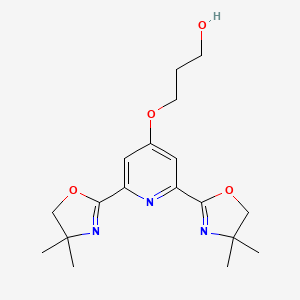

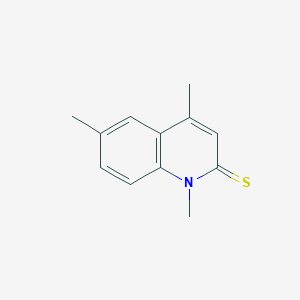
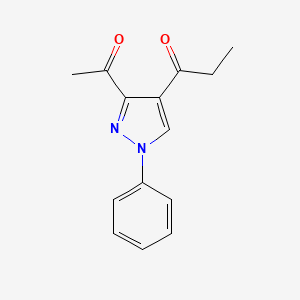


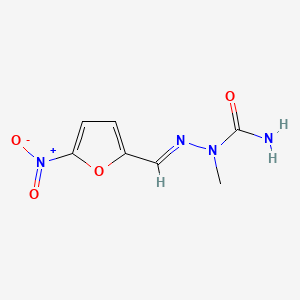
![4-[2-(Chloromethyl)-1,3-oxazol-5-yl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B12883707.png)
